molecular formula C20H22N2O3 B5725535 2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B5725535
M. Wt: 338.4 g/mol
InChI Key: OOIXDNFRBXXMIY-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that features both an indole and a dimethoxyphenyl group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the dimethoxyphenyl group further enhances its potential for various chemical and biological applications.

Preparation Methods

The synthesis of 2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyaniline with 2,3-dimethylindole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studies related to antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and dimethoxyphenyl-containing molecules. For example:

2-[(3,4-dimethoxyphenyl)amino]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone stands out due to its unique combination of indole and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-14(2)22(17-8-6-5-7-16(13)17)20(23)12-21-15-9-10-18(24-3)19(11-15)25-4/h5-11,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIXDNFRBXXMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CNC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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